molecular formula C10H10N2O2 B12877587 3-(2-Aminophenyl)pyrrolidine-2,5-dione CAS No. 62565-24-6

3-(2-Aminophenyl)pyrrolidine-2,5-dione

Cat. No.: B12877587
CAS No.: 62565-24-6
M. Wt: 190.20 g/mol
InChI Key: LLGRLTJTDCELTG-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with an aminophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminophenyl)pyrrolidine-2,5-dione typically involves the condensation of an anhydride with an amine derivative. One common method is the reaction of N-hydroxysuccinimide with 2-aminophenylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and may require specific pH conditions or elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aminophenyl ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminophenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminophenyl group allows for versatile modifications, making it a valuable scaffold in drug discovery and development .

Properties

CAS No.

62565-24-6

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-(2-aminophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H10N2O2/c11-8-4-2-1-3-6(8)7-5-9(13)12-10(7)14/h1-4,7H,5,11H2,(H,12,13,14)

InChI Key

LLGRLTJTDCELTG-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=CC=C2N

Origin of Product

United States

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